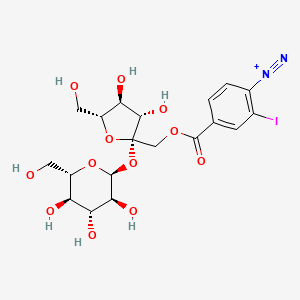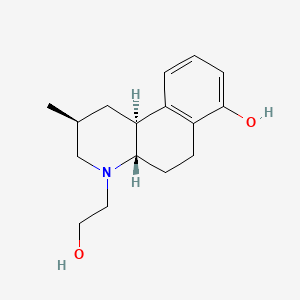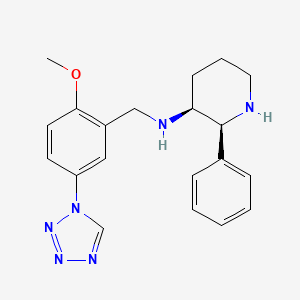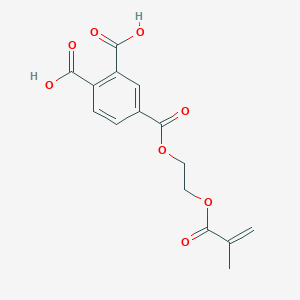![molecular formula C42H26N8Ru+2 B1201300 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) CAS No. 92543-42-5](/img/structure/B1201300.png)
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. One common method includes the use of ruthenium trichloride as a starting material, which is reacted with the ligands in the presence of a suitable solvent under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired complex.
Análisis De Reacciones Químicas
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the ruthenium ion, which can exist in multiple oxidation states.
Substitution Reactions: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Photochemical Reactions: The compound exhibits photochemical activity, making it useful in photodynamic therapy and other light-induced processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a redox indicator.
Medicine: Research is ongoing to explore its antimicrobial properties and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. The ruthenium ion plays a crucial role in these processes by facilitating electron transfer reactions. The compound targets cellular components, leading to oxidative damage and cell death in the case of photodynamic therapy .
Comparación Con Compuestos Similares
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) can be compared with other similar compounds such as:
2,2’-Bipyridine complexes: These compounds also form stable complexes with metal ions and are used in similar applications.
Phenanthroline complexes: These are widely studied for their coordination chemistry and photophysical properties.
Ferroin: A well-known redox indicator that forms a complex with iron(II) ions.
Propiedades
Número CAS |
92543-42-5 |
|---|---|
Fórmula molecular |
C42H26N8Ru+2 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C12H8N2.Ru/c1-2-6-15-14(5-1)21-17-11-7-9-19-10-13(11)16-12(18(17)22-15)4-3-8-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-10H;2*1-8H;/q;;;+2 |
Clave InChI |
DBMZPMCMMGZUFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
Sinónimos |
is(1,10-phenanthroline)(dipyrido(3,2-alpha-2'.3'-C)phenazine)ruthenium (II) BPDP-Ru |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















